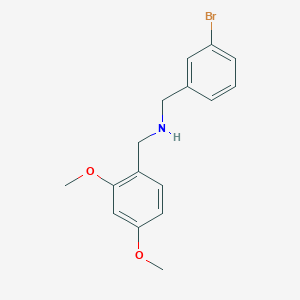![molecular formula C15H19ClN2O2 B5854667 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Mechanism of Action
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide works by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce the expression of pro-inflammatory cytokines and other genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-tumor effects, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce oxidative stress, improve insulin sensitivity, and protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other IKKβ inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are a number of potential future directions for research on 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase and the NF-κB pathway. Another area of interest is the investigation of the role of the NF-κB pathway in various disease states, and the potential therapeutic applications of IKKβ inhibitors like 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in these conditions. Finally, there is interest in exploring the potential use of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acrylate, followed by the addition of morpholine and subsequent purification steps. The final product is a white powder that is soluble in DMSO and other organic solvents.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied in preclinical models of inflammation, cancer, and other diseases. In vitro studies have shown that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the activation of NF-κB and downstream cytokine production in response to various stimuli. In vivo studies have demonstrated that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce inflammation and tumor growth in animal models.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-3-1-2-13(12-14)4-5-15(19)17-6-7-18-8-10-20-11-9-18/h1-5,12H,6-11H2,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYOOKCQNYULO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)





![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)